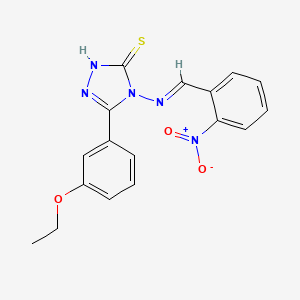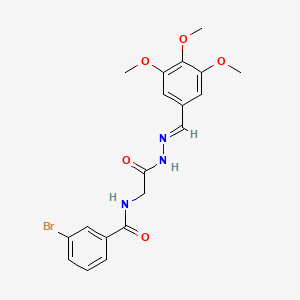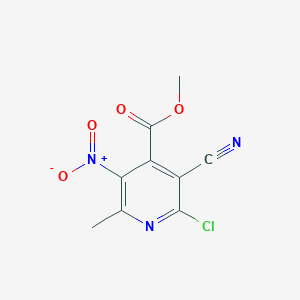
5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of SALOR-INT L468495-1EA involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-ethoxybenzaldehyde with 2-nitrobenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiosemicarbazide to yield the final product, SALOR-INT L468495-1EA . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Analyse Des Réactions Chimiques
SALOR-INT L468495-1EA undergoes various types of chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or iodine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
SALOR-INT L468495-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of SALOR-INT L468495-1EA involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, potentially inhibiting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
SALOR-INT L468495-1EA can be compared with other similar compounds, such as:
2-Fluoro-3-nitrobenzotrifluoride: This compound has a similar nitro group but differs in its overall structure and reactivity.
4-Isopropylbenzylamine: This compound shares some structural similarities but has different functional groups and applications. The uniqueness of SALOR-INT L468495-1EA lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
613249-51-7 |
|---|---|
Formule moléculaire |
C17H15N5O3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-(3-ethoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N5O3S/c1-2-25-14-8-5-7-12(10-14)16-19-20-17(26)21(16)18-11-13-6-3-4-9-15(13)22(23)24/h3-11H,2H2,1H3,(H,20,26)/b18-11+ |
Clé InChI |
MCCBCQKQPJJHNV-WOJGMQOQSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![(5Z)-3-ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012333.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)

![3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12012348.png)

![N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12012354.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012358.png)
![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)
![3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12012368.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide](/img/structure/B12012382.png)

